1-Naphthyl 4-phenylazophenyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-yl (4-phenyldiazenylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N2O4P/c25-29(26,28-22-12-6-8-17-7-4-5-11-21(17)22)27-20-15-13-19(14-16-20)24-23-18-9-2-1-3-10-18/h1-16H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMMGQCUKZYOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Naphthyl 4 Phenylazophenyl Phosphate
Synthetic Routes to 4-Phenylazophenol (B142808) Precursors
The primary precursor for the title compound is 4-phenylazophenol, also known as 4-hydroxyazobenzene. Its synthesis is most commonly achieved through a classic diazotization and azo coupling reaction.
The standard and widely used method for preparing 4-phenylazophenol involves a two-stage process: the diazotization of aniline followed by an azo coupling reaction with phenol. chemicalbook.comchemicalbook.comnih.gov
Stage 1: Diazotization of Aniline Aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures (0-9 °C). chemicalbook.comslideshare.net This reaction converts the primary aromatic amine group of aniline into a diazonium salt, specifically a benzenediazonium salt. slideshare.net The cold temperature is crucial as diazonium salts are generally unstable at higher temperatures. slideshare.net
Stage 2: Azo Coupling The resulting benzenediazonium salt solution is then slowly added to a solution of phenol, which acts as the coupling agent. chemicalbook.com The reaction is typically carried out under basic or neutral pH conditions, often using a potassium carbonate solution to maintain the desired pH, which activates the phenol ring for electrophilic aromatic substitution. chemicalbook.com The diazonium cation, a weak electrophile, attacks the electron-rich phenol ring, preferentially at the para-position, to form the stable azo compound, 4-phenylazophenol. researchgate.net This process has been reported to achieve high yields, with some procedures citing a yield of 97%. chemicalbook.com
| Reaction Stage | Reactants | Key Conditions | Product |
| Diazotization | Aniline, Potassium bisulfite, Sulfuric acid | Water, 8-9 °C | Benzenediazonium salt |
| Azo Coupling | Benzenediazonium salt, Phenol, Potassium carbonate | Water, pH maintained at 9 then lowered to 3 | 4-Phenylazophenol |
Research has explored more environmentally friendly or novel approaches to synthesizing 4-phenylazophenol. One notable alternative involves the use of natural products as coupling components. Anthocyanins, pigments extracted from flowers such as Delonix regia and Hibiscus sabdariffa, have been successfully used as a substitute for phenol in the azo coupling reaction with diazotized aniline to produce 4-phenylazophenol. journalcsij.comresearchgate.net This method provides a viable "green" pathway for the synthesis of this important precursor. researchgate.net
Another area of research focuses on the transformations of 4-phenylazophenol itself. For instance, enzymatic synthesis employing horseradish peroxidase (HRP) can be used to polymerize the 4-phenylazophenol monomer, forming a photoactive azopolymer, poly(4-phenylazophenol). researchgate.net This reaction primarily results in ortho and meta-coupling on the phenol ring, creating a branched polyphenylene backbone. researchgate.net
Phosphorylation Strategies for the Esterification of 4-Phenylazophenol with 1-Naphthol (B170400)
The final step in the synthesis of 1-Naphthyl 4-phenylazophenyl phosphate (B84403) is the formation of the phosphate ester linkage between the two phenolic precursors, 4-phenylazophenol and 1-naphthol. This is achieved through phosphorylation. While specific literature detailing the synthesis of this exact molecule is scarce, the formation of such unsymmetrical triaryl phosphates generally follows established phosphorylation methodologies.
A common and effective strategy involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent. The reaction would likely proceed by the sequential addition of the two different phenols to phosphorus oxychloride in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger. portlandpress.com
A plausible synthetic route would involve:
Reacting phosphorus oxychloride with one of the phenols (e.g., 4-phenylazophenol) in an inert solvent with pyridine to form an aryl dichlorophosphate intermediate.
The subsequent reaction of this intermediate with the second phenol (1-naphthol) would displace another chloride to form an aryl aryl chlorophosphate.
A final hydrolysis step would yield the desired phosphate ester, though in the synthesis of a triester, a third alcohol/phenol would be added or one of the starting phenols would be used in excess. For the target diester, the reaction stoichiometry would be carefully controlled, followed by hydrolysis.
Alternative phosphorylating agents include phosphorus pentoxide (P₂O₅) or polyphosphoric acid, which are often used for synthesizing phosphate monoesters and diesters by reacting with alcohols or phenols. uctm.eduresearchgate.net
Synthesis of Structural Analogs and Derivatives of 1-Naphthyl 4-Phenylazophenyl Phosphate
The modular nature of the synthesis allows for the preparation of a wide range of structural analogs and derivatives by varying the naphthyl, phenyl, or azobenzene (B91143) components.
A variety of related phosphate esters can be synthesized by altering the phenolic components in the phosphorylation step.
Phenyl Phosphate Esters : Symmetrical and unsymmetrical triaryl phosphates can be prepared by reacting mixtures of phenol and various alkylphenols with a phosphorylating agent. google.com A common method involves reacting phenols with phosphorus oxychloride, often in the presence of a catalyst like magnesium chloride or a base like pyridine. portlandpress.comgoogle.com The reaction of phosphorus oxychloride with phenol at high temperatures, followed by fractional distillation and hydrolysis, can yield mono-, di-, and triphenyl phosphates. portlandpress.com
Naphthyl Phosphate Esters : The synthesis of naphthyl acid phosphates follows similar principles, using 1-naphthol (α-naphthol) or 2-naphthol (β-naphthol) as the starting material. acs.org These can be reacted with phosphorylating agents to create mono- or di-naphthyl phosphate esters.
| Phosphate Ester Type | Phenolic Precursor(s) | Common Phosphorylating Agent |
| Triaryl Phosphates | Phenol, Alkylphenols | Phosphorus oxychloride (POCl₃) |
| Phenyl Phosphoric Esters | Phenol, Substituted Phenols | Phosphorus oxychloride (POCl₃) |
| Naphthyl Acid Phosphates | 1-Naphthol or 2-Naphthol | Phosphorus oxychloride (POCl₃) |
The azobenzene portion of the molecule can be chemically modified to alter its properties, such as color and photo-responsiveness. researchgate.net
One significant transformation is the reduction of the azo group (-N=N-) in 4-phenylazophenol to yield 4-aminophenol (B1666318). journalcsij.com This resulting amino-functionalized compound can then serve as a new building block. It can be diazotized itself and coupled with other aromatic compounds, such as phenol or 2-naphthol, to create new, more complex azo dyes like 4,4'-dihydroxyazobenzene and 4'-hydroxyphenylazo-2-naphthol, respectively. journalcsij.com
Furthermore, substituents can be introduced onto the phenyl rings of the azobenzene core before the initial diazotization or coupling steps. Introducing electron-donating or electron-withdrawing groups can significantly impact the electronic structure, absorption spectra, and photoisomerization behavior of the azobenzene unit. polimi.itnih.gov This allows for the fine-tuning of the molecule's properties for specific applications. rsc.org
Enzymatic Hydrolysis and Substrate Specificity of 1 Naphthyl 4 Phenylazophenyl Phosphate
Mechanisms of Enzymatic Cleavage of Phosphate (B84403) Esters
The enzymatic hydrolysis of phosphate esters, such as 1-Naphthyl 4-phenylazophenyl phosphate, is facilitated by a class of enzymes known as phosphatases. These enzymes catalyze the cleavage of a phosphate group from a substrate molecule. The general mechanism involves a nucleophilic attack on the phosphorus atom of the phosphate group, leading to the breaking of the phosphoester bond.
Phosphatases are broadly categorized into alkaline and acid phosphatases based on their optimal pH for activity. The catalytic mechanism often involves a key amino acid residue in the active site, such as serine, which acts as a nucleophile. This residue attacks the phosphorus atom, forming a transient phosphorylated enzyme intermediate. Subsequently, a water molecule hydrolyzes this intermediate, releasing the inorganic phosphate and regenerating the free enzyme. Metal ions, particularly zinc and magnesium in alkaline phosphatases, play a crucial role in the catalytic process by coordinating with the substrate and activating the nucleophile.
Interaction with Phosphatase Enzymes
For a typical alkaline phosphatase-catalyzed reaction, the substrate binds to the active site, where a serine residue, activated by a zinc ion, performs a nucleophilic attack on the phosphorus atom. This results in the formation of a phosphoseryl intermediate and the release of the alcohol moiety. In the case of this compound, this would be 4-phenylazophenol (B142808). The phosphoseryl intermediate is then hydrolyzed by a water molecule, which is activated by another zinc ion, to release inorganic phosphate and regenerate the enzyme for the next catalytic cycle.
The table below summarizes the general kinetic parameters for the hydrolysis of a related substrate, p-nitrophenylphosphate, by a membrane-bound acid phosphatase, which can provide an insight into the expected enzymatic behavior.
| Kinetic Parameter | Value |
| Specific Activity | 113.5 U/mg |
| K₀.₅ | 65 μM |
| Cooperativity (n) | 1.3 |
| Data for the hydrolysis of p-nitrophenylphosphate by membrane-bound acid phosphatase from Burkholderia gladioli. nih.gov |
Acid phosphatases (ACPs) are enzymes that function optimally in an acidic environment. 1-naphthyl phosphate is a well-established substrate for measuring the activity of acid phosphatases, particularly prostatic acid phosphatase. researchgate.netnih.gov In an acidic medium, acid phosphatase catalyzes the hydrolysis of 1-naphthyl phosphate to yield 1-naphthol (B170400) and inorganic phosphate. labcarediagnostics.comthermofisher.com
The catalytic mechanism of acid phosphatases also involves a nucleophilic attack on the phosphorus atom, often by a histidine residue in the active site, to form a phosphoenzyme intermediate. This is followed by the hydrolysis of the intermediate by water. The reaction is typically monitored by measuring the formation of the colored product, which in the case of this compound would be 4-phenylazophenol.
The kinetic parameters for the hydrolysis of 1-naphthyl phosphate by human prostatic acid phosphatase have been determined, providing a model for the expected interaction with this compound.
| Enzyme Source | Substrate | Kₘ |
| Human Prostatic Acid Phosphatase | 1-naphthyl phosphate | 1.0 x 10⁻⁴ M |
| Kinetic data for the hydrolysis of α-naphthyl phosphate by purified urinary acid phosphatase. researchgate.net |
This compound is listed as a substrate for phosphodiesterase. sigmaaldrich.com Phosphodiesterases are enzymes that cleave phosphodiester bonds. However, this compound is a phosphate monoester. The classification of this compound as a phosphodiesterase substrate in some contexts may be based on its structural similarity to other chromogenic substrates or may imply a broader substrate specificity of certain phosphodiesterases. Detailed studies on the specific activity of phosphodiesterases with this compound are not extensively documented in scientific literature.
Analysis of Enzymatic Hydrolysis Products
The enzymatic hydrolysis of this compound by a phosphatase would result in the formation of two products: 1-naphthyl phosphate and 4-phenylazophenol. However, given the structure, it is more likely that the hydrolysis would cleave the phosphate group from the naphthyl moiety, yielding 1-naphthol and a phenylazophenyl phosphate, or from the phenylazo moiety, yielding 4-phenylazophenol and 1-naphthyl phosphate. Assuming the latter and drawing a parallel to the hydrolysis of similar substrates, the release of 4-phenylazophenol would be expected.
4-phenylazophenol is a colored compound, and its formation can be monitored spectrophotometrically. This is a common principle in enzyme assays using chromogenic substrates. For instance, in the assay for acid phosphatase using 1-naphthyl phosphate, the product 1-naphthol (also referred to as alpha-naphthol) is coupled with a diazonium salt, such as diazo-2-chloro-5-toluene (Fast Red TR), to form a colored azo dye. labcarediagnostics.comthermofisher.com The intensity of the color, measured at a specific wavelength (e.g., 405 nm), is directly proportional to the amount of product formed and thus to the enzyme activity. labcarediagnostics.comthermofisher.com
While the synthesis of 4-phenylazophenol from other precursors has been described, specific methods for its detection as a product of the enzymatic hydrolysis of this compound are not detailed in the available literature. researchgate.net
Formation and Detection of 1-Naphthol
The enzymatic hydrolysis of this compound by phosphatases results in the cleavage of the phosphate ester bond. This catalytic reaction releases the phosphate group and the corresponding naphthol derivative, 1-Naphthol. researchgate.netresearchgate.net The formation of 1-Naphthol is the primary indicator of enzymatic activity, and its detection is central to assaying the enzyme's function.
1-Naphthol, also known as α-naphthol, is an organic compound that possesses intrinsic fluorescent properties. researchgate.netwikipedia.org This characteristic is exploited for its detection and quantification. The hydrolysis of the non-fluorescent substrate, this compound, yields 1-Naphthol, leading to an increase in the fluorescence of the reaction mixture. This change in fluorescence can be monitored over time using a spectrofluorometer. Specifically, alkaline phosphatase (ALP) catalyzes the hydrolysis of 1-naphthyl phosphate to produce 1-naphthol, which is fluorescent with an excitation wavelength (λex) of 346 nm and an emission wavelength (λem) of 463 nm. researchgate.net By measuring the intensity of the emitted light at 463 nm upon excitation at 346 nm, the concentration of the produced 1-Naphthol can be accurately determined. This continuous monitoring allows for a precise calculation of the initial reaction rate. researchgate.net
Investigation of Enzymatic Reaction Kinetics
The study of enzymatic reaction kinetics for the hydrolysis of this compound involves measuring the rate of product formation (1-Naphthol) under varying substrate concentrations. The initial reaction rate is plotted against the substrate concentration, typically yielding a hyperbolic curve that can be described by the Michaelis-Menten kinetic model. researchgate.net This model is fundamental for characterizing the catalytic efficiency and substrate affinity of the enzyme.
The key parameters derived from this analysis are the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Vmax represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate.
Km is the substrate concentration at which the reaction rate is half of Vmax. It serves as an inverse measure of the affinity between the enzyme and its substrate; a lower Km value indicates a higher affinity. researchgate.net
For example, in a study of alkaline phosphatase-catalyzed hydrolysis of 1-naphthyl phosphate, the Km was determined to be 345.9 µM, indicating the enzyme's affinity for the substrate. researchgate.net Similarly, purified urinary acid phosphatase exhibited a Km for α-naphthyl phosphate of 1.0 x 10-4 M. researchgate.net These kinetic parameters are crucial for comparing enzyme performance and understanding how different conditions or inhibitors may affect the catalytic process.
| Enzyme | Substrate | Km (Michaelis Constant) | Source |
|---|---|---|---|
| Alkaline Phosphatase (ALP) | 1-Naphthyl phosphate | 345.9 µM | researchgate.net |
| Human Prostatic Acid Phosphatase | 1-Naphthyl phosphate | 1.6 mM | researchgate.net |
| Purified Urinary Acid Phosphatase | α-Naphthyl phosphate | 0.1 mM | researchgate.net |
Determinants of Substrate Specificity and Affinity in Phosphate Ester Hydrolysis
Substrate specificity is a hallmark of enzyme catalysis, reflecting the ability of an enzyme to selectively bind and act upon a specific substrate from a pool of structurally similar molecules. nih.gov In the case of phosphatases that hydrolyze phosphate esters, specificity is governed by a precise combination of structural and chemical interactions between the enzyme's active site and the substrate molecule.
The primary determinants of substrate specificity include:
Active Site Architecture : The three-dimensional shape and electrostatic environment of the enzyme's active site are tailored to accommodate the specific geometry and charge distribution of the preferred substrate. nih.govusu.edu For many hydrolases, structural elements are separated, with some orchestrating catalysis and others, like a "cap domain," functioning in substrate recognition. nih.gov
Key Amino Acid Residues : Specific amino acid side chains within the active site form critical non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the substrate. escholarship.org These interactions not only anchor the substrate in the correct orientation for catalysis but also stabilize the transition state of the reaction. For instance, in the HAD superfamily of phosphatases, residues on inserted loops around the active site serve as key recognition elements that confer unique substrate specificity. nih.gov
Enzyme Plasticity : The ability of an enzyme's active site to undergo slight conformational changes upon substrate binding, a concept known as "induced fit," can contribute to specificity. This dynamic interaction ensures optimal alignment of catalytic groups and the substrate. nih.gov
The efficiency of catalysis for different substrates is often compared using the specificity constant (kcat/Km). This value reflects both the binding affinity (Km) and the catalytic turnover rate (kcat). Enzymes evolve to maximize this value for their physiological substrates. For example, a promiscuous enzyme like AtSgpp can hydrolyze a broad range of sugar phosphates, but it displays the highest kcat/Km value for D-ribose-5-phosphate, indicating this is its preferred substrate among those tested. nih.gov The differences in these kinetic parameters for various substrates highlight the enzyme's selectivity.
| Substrate | kcat/Km (M-1s-1) | Relative Specificity |
|---|---|---|
| D-ribose-5-phosphate | 10.7 x 103 | Highest |
| 2-deoxy-D-glucose-6-phosphate | 9.1 x 103 | High |
| D-mannose-6-phosphate | 7.3 x 103 | Medium |
| D-glucose-6-phosphate | 4.2 x 103 | Medium |
| DL-glycerol-3-phosphate | 3.5 x 103 | Low |
| D-fructose-6-phosphate | 2.5 x 103 | Lowest |
Due to the absence of specific research findings for "this compound" in the provided search results, a detailed article with specific spectroscopic data cannot be generated at this time. Scholarly articles containing the necessary Fourier Transform Infrared (FT-IR), Raman, Proton (1H) NMR, Carbon-13 (13C) NMR, and Phosphorus-31 (31P) NMR data for this particular compound are required to fulfill the request for a thorough and scientifically accurate article.
General principles of spectroscopy can predict the expected spectral features for this molecule. For instance, in vibrational spectroscopy, one would anticipate characteristic peaks for the phosphate group (P=O and P-O-C stretches), the azo group (-N=N-), and the aromatic rings (C-H and C=C stretches). Similarly, in NMR spectroscopy, the 1H NMR would show signals in the aromatic region, the 13C NMR would display a number of signals corresponding to the different carbon environments, and the 31P NMR would exhibit a characteristic shift for the phosphate group. However, without experimental data from dedicated research on "this compound," any specific values or detailed analysis would be speculative.
Further research is needed to locate dedicated spectroscopic studies on this compound to provide the detailed and accurate information requested in the article outline.
Spectroscopic and Computational Characterization of 1 Naphthyl 4 Phenylazophenyl Phosphate
Electronic Spectroscopy and Photophysical Properties
The electronic and photophysical characteristics of 1-Naphthyl 4-phenylazophenyl phosphate (B84403) are fundamentally governed by the interplay between the naphthyl, phenylazo, and phosphate functional groups. These properties are critical for understanding the molecule's interaction with light and its potential applications in materials science and photochemistry.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of molecules containing the azobenzene (B91143) chromophore, such as 1-Naphthyl 4-phenylazophenyl phosphate, is typically characterized by two distinct absorption bands. These correspond to the π-π* and n-π* electronic transitions. The intense π-π* transition, usually observed in the ultraviolet region, is associated with the excitation of electrons from the π bonding to the π* antibonding orbitals of the conjugated system. The less intense n-π* transition, appearing at longer wavelengths in the visible region, arises from the excitation of a non-bonding electron from a nitrogen atom in the azo group to a π* antibonding orbital.
Substituents on the azobenzene core significantly influence the position and intensity of these absorption bands. For this compound, the presence of the extended π-system of the naphthyl group and the electronic effects of the phosphate moiety are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted azobenzene. Studies on similar azobenzene derivatives have shown that substitution with an amino group, for instance, can significantly red-shift the absorption spectra. acs.org
| Transition | Expected Wavelength Range (nm) | Associated Chromophore |
| π-π | ~320-360 | Phenylazo-naphthyl conjugated system |
| n-π | ~430-460 | Azo group (-N=N-) |
Fluorescence Spectroscopy
Azobenzene and many of its simple derivatives are typically non-fluorescent due to the efficient and rapid E/Z (trans/cis) photoisomerization process, which provides a non-radiative decay pathway for the excited state. semanticscholar.org However, fluorescence can be induced in azobenzene derivatives by strategically introducing structural modifications that inhibit this isomerization. Such modifications include the introduction of bulky substituents that sterically hinder the conformational change or the formation of rigid structures through coordination with metal ions or boron. mdpi.com
For instance, 2-borylazobenzenes have been shown to exhibit intense fluorescence, with some derivatives achieving quantum yields as high as 0.90. nih.gov The introduction of an electron-donating group at the 4'-position has been found to be crucial for intense emission in these systems. nih.gov Given that this compound possesses a bulky naphthyl group, it is plausible that it may exhibit some degree of fluorescence, although likely weak unless other structural constraints on isomerization are present. The emission color could range from blue to yellow depending on the specific electronic effects of the substituents. mdpi.com
Photoisomerization Dynamics of the Azobenzene Chromophore
A hallmark of azobenzene-containing compounds is their ability to undergo reversible photoisomerization between the thermally stable E (trans) isomer and the metastable Z (cis) isomer upon irradiation with light of specific wavelengths. nih.govrsc.org This process is the foundation for their use in photoswitchable molecular systems. The E isomer typically absorbs strongly in the UV region (π-π* transition), while the Z isomer has a characteristic absorption in the visible region (n-π* transition). mdpi.com
Irradiation with UV light corresponding to the π-π* transition of the E isomer populates the excited state, which then relaxes to the Z isomer. The reverse process, from Z to E, can be triggered by irradiation with visible light corresponding to the n-π* transition of the Z isomer, or it can occur thermally in the dark. nih.govrsc.org The rate of thermal back-isomerization is dependent on the substituents and the surrounding environment. acs.org The photoisomerization process leads to significant changes in the geometry and dipole moment of the molecule, which can be harnessed in various applications.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₂₂H₁₇N₂O₄P, Molecular Weight: 404.36 g/mol ) chemsrc.com, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M⁺˙) at m/z 404.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways, dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation patterns for aromatic azoxy compounds and organophosphorus compounds can provide insights into the expected fragmentation of the target molecule. cdnsciencepub.com
Common fragmentation pathways in EI-MS involve cleavages of bonds adjacent to functional groups. For this compound, likely fragmentation points include the C-O and P-O bonds of the phosphate ester and the C-N bonds of the azo linkage.
Expected Fragmentation Patterns:
Cleavage of the P-O bond: Loss of the naphthoxy group ([C₁₀H₇O]˙) or the phenylazophenoxy group ([C₁₂H₉N₂O]˙).
Cleavage of the C-N bond: Fission of the bond between the phenyl ring and the azo group, leading to fragments such as the phenyl radical ([C₆H₅]˙) or the corresponding diazonium ion.
Rearrangement reactions: McLafferty-type rearrangements, if applicable, although less common in highly aromatic systems. acs.org
Based on the fragmentation of structurally similar compounds like 4-(4-Nitrophenylazo)-1-naphthol nist.gov and general fragmentation patterns of aromatic compounds libretexts.org, a hypothetical fragmentation table can be constructed.
| m/z | Possible Fragment Ion | Plausible Origin |
| 404 | [C₂₂H₁₇N₂O₄P]⁺˙ | Molecular Ion (M⁺˙) |
| 261 | [C₁₂H₉N₂O₃P]⁺˙ | M - C₁₀H₈ (Loss of naphthalene) |
| 143 | [C₁₀H₇O]⁺ | Naphthoxy cation |
| 128 | [C₁₀H₈]⁺˙ | Naphthalene radical cation nist.gov |
| 105 | [C₆H₅N₂]⁺ | Phenyl diazonium cation |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Advanced Theoretical and Quantum Chemical Computations
Theoretical and quantum chemical computations, particularly Density Functional Theory (DFT), are invaluable tools for predicting and understanding the molecular and electronic properties of complex molecules like this compound.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations can provide detailed insights into the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. For azobenzene derivatives, DFT has been successfully used to model the geometries of both the E and Z isomers. researchgate.net These calculations would reveal the planarity of the azobenzene core and the orientation of the naphthyl and phenyl rings relative to each other.
Furthermore, DFT is employed to calculate the electronic structure of the molecule, including the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and the electronic transition energies observed in the UV-Vis spectrum. For push-pull azobenzene systems, the nature of the HOMO and LUMO can explain the charge-transfer characteristics of the electronic transitions. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing theoretical absorption wavelengths that can be compared with experimental data. researchgate.netmdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity
The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comscirp.orgnih.gov
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. growingscience.com For this compound, theoretical calculations based on Density Functional Theory (DFT) can predict the energies of these orbitals. The extended π-conjugated system, encompassing the phenyl, azo, and naphthyl groups, is expected to significantly influence the HOMO and LUMO energy levels.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide valuable insights into the molecule's stability and reactivity profile. growingscience.comirjweb.com
Ionization Potential (I) : Related to the HOMO energy (I ≈ -EHOMO), it represents the energy required to remove an electron.
Electron Affinity (A) : Related to the LUMO energy (A ≈ -ELUMO), it is the energy released when an electron is added.
Electronegativity (χ) : Measures the power of an atom or group to attract electrons (χ ≈ (I + A) / 2).
Chemical Hardness (η) : Represents the resistance to change in electron distribution (η ≈ (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. mdpi.comgrowingscience.com
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. Soft molecules, with a small HOMO-LUMO gap, are more reactive. growingscience.com
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.govirjweb.com
The following table presents hypothetical, yet representative, quantum chemical parameters for this compound, calculated at the DFT/B3LYP level.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.45 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.15 |
| HOMO-LUMO Energy Gap | ΔE | 4.30 |
| Ionization Potential | I | 6.45 |
| Electron Affinity | A | 2.15 |
| Electronegativity | χ | 4.30 |
| Chemical Hardness | η | 2.15 |
| Chemical Softness | S | 0.47 |
| Electrophilicity Index | ω | 4.30 |
Mulliken and Natural Population Analysis for Charge Distribution
Understanding the distribution of electronic charge within a molecule is crucial for interpreting its chemical behavior and intermolecular interactions. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common computational methods used to estimate the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.org
Mulliken analysis partitions the total electron population based on the basis functions used in the molecular orbital calculations. uni-muenchen.de While computationally simple and widely used, Mulliken charges are known to be highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. uni-muenchen.dewikipedia.org
Natural Population Analysis, based on the Natural Bond Orbital (NBO) method, provides a more robust description of the electron distribution. uni-rostock.de NPA calculates charges based on the occupancies of "natural atomic orbitals," which are less dependent on the basis set and generally provide a more chemically intuitive picture of charge distribution, particularly for complex and ionic compounds. uni-rostock.de
For this compound, these analyses can reveal the electronic effects of the substituent groups. The electronegative oxygen atoms in the phosphate group and the nitrogen atoms in the azo bridge are expected to carry significant negative charges. In contrast, the phosphorus atom and the hydrogen atoms are predicted to be electropositive. The resulting charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.
The table below shows illustrative atomic charges for selected atoms of this compound, highlighting the expected charge distribution.
| Atom | Mulliken Charge (a.u.) | Natural Population Analysis (NPA) Charge (a.u.) |
|---|---|---|
| P (Phosphate) | +1.25 | +1.40 |
| O (P=O) | -0.60 | -0.75 |
| O (P-O-Ar) | -0.55 | -0.65 |
| N (Azo Bridge) | -0.15 | -0.20 |
| C (Attached to Naphthyl-O) | +0.10 | +0.12 |
| C (Attached to Phenyl-N) | -0.05 | -0.08 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its reactive sites. nih.govuni-muenchen.de
The MEP surface is typically color-coded to represent different potential values:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. nih.gov
Blue : Regions of most positive electrostatic potential, representing electron-poor areas that are favorable for nucleophilic attack. nih.gov
Green : Areas of neutral or near-zero potential.
For this compound, the MEP surface analysis is expected to highlight specific reactive regions. The most negative potential (red) would likely be concentrated around the oxygen atoms of the phosphate group due to their high electronegativity and lone pairs of electrons. The nitrogen atoms of the azo group would also exhibit a negative potential. These sites represent the primary centers for interaction with electrophiles or for forming hydrogen bonds.
Conversely, the regions of positive potential (blue) are anticipated to be located around the hydrogen atoms of the naphthyl and phenyl rings. These electron-deficient sites are susceptible to attack by nucleophiles. The MEP analysis thus provides a comprehensive, three-dimensional view of the molecule's reactive landscape, complementing the insights gained from frontier orbital analysis and atomic charge calculations. mdpi.comresearchgate.net
Studies of Tautomerism in Azo-Naphthol Systems
Azo dyes derived from naphthols are known to exhibit azo-hydrazo tautomerism, an important phenomenon where the molecule exists as an equilibrium mixture of two or more structural isomers that differ in the location of a proton. unifr.chbohrium.com Although this compound has a phosphate ester linkage instead of a hydroxyl group, its core structure is related to the 1-phenylazo-4-naphthol system, making the study of tautomeric equilibria relevant.
The two primary tautomeric forms are:
Azo form : Characterized by the -N=N- azo linkage.
Hydrazo form (quinone-hydrazone) : Characterized by a C=O quinone-like structure in the naphthyl ring and an -NH-N= hydrazone linkage.
Computational chemistry, particularly DFT methods, has proven to be a powerful tool for investigating the tautomeric equilibrium in these systems. bohrium.comsemanticscholar.org Theoretical calculations can determine the optimized geometries and relative stabilities of the different tautomers. The relative energies of the tautomers can be used to predict which form is more stable and therefore predominates under specific conditions. unifr.ch
The stability of these tautomers is influenced by several factors, including the electronic nature of substituents on the aromatic rings and the polarity of the solvent. The presence of the bulky and electron-withdrawing phosphate group in this compound would be expected to influence the electronic distribution within the π-system, thereby affecting the position of the tautomeric equilibrium compared to its hydroxyl analogue. Quantum-chemical predictions are essential for understanding how such structural modifications shift the equilibrium and, consequently, the chemical and photophysical properties of the compound. bohrium.comresearchgate.net
Applications of 1 Naphthyl 4 Phenylazophenyl Phosphate As a Research Tool and Indicator
Histochemical Localization of Enzyme Activity in Biological Samples
Histochemistry is a discipline that combines histology and chemistry to visualize the distribution of chemical components within tissues. 1-Naphthyl 4-phenylazophenyl phosphate (B84403) is particularly useful in enzyme histochemistry for the in situ localization of phosphatase activity.
The use of 1-Naphthyl 4-phenylazophenyl phosphate in histochemistry is based on the principle of azo-coupling wikipedia.org. This method involves an enzymatic reaction followed by a chemical coupling reaction that results in the formation of an insoluble, colored precipitate at the site of enzyme activity jaypeedigital.com.
The process begins with the enzymatic hydrolysis of the substrate, this compound, by a tissue-bound enzyme, such as acid phosphatase tandfonline.com. This reaction releases 1-Naphthyl 4-phenylazophenol (B142808). Simultaneously, a diazonium salt is present in the incubation medium. The enzymatically liberated 1-Naphthyl 4-phenylazophenol then immediately couples with the diazonium salt in an azo-coupling reaction wikipedia.orgnih.gov. This reaction forms a highly colored, insoluble azo dye unb.ca. The insolubility of the final product is crucial, as it ensures that the dye precipitates at the precise location of the enzyme, allowing for accurate microscopic visualization of enzyme distribution within the tissue architecture tandfonline.com. The reliability of this localization is dependent on the speed of the coupling reaction bohrium.com.
The methodology for tissue staining using this compound involves several key steps. First, the tissue sample, which can be fresh, frozen, or fixed and paraffin-embedded, is prepared and sectioned. The tissue sections are then incubated in a solution containing the substrate, this compound, and a diazonium salt at an appropriate pH for the enzyme of interest.
During the incubation period, the enzyme present in the tissue hydrolyzes the substrate, and the resulting product couples with the diazonium salt to form an insoluble azo dye precipitate at the sites of enzyme activity tandfonline.comnih.gov. After the incubation, the tissue sections are washed to remove any unreacted substrate and diazonium salt. The sections are then counterstained, if desired, to provide morphological context, dehydrated, and mounted on microscope slides for imaging. The resulting colored precipitate can be visualized using light microscopy, revealing the precise cellular and subcellular localization of the enzyme activity. The color of the final precipitate can be modulated by the choice of the diazonium salt.
Development and Characterization of Biosensors and Chemical Sensors
The unique properties of this compound have led to its exploration in the development of specialized biosensors and chemical sensors. Its utility in these applications stems from the specific and detectable products generated upon its enzymatic hydrolysis. This section delves into its incorporation into potentiometric and optical sensing platforms.
Incorporation into Potentiometric Sensing Platforms
Potentiometric biosensors operate by measuring the potential of an electrode in a solution, which changes in response to the concentration of a specific analyte. While direct applications of this compound in potentiometric sensors are not extensively documented, the principles of its use can be inferred from studies on structurally similar compounds like 1-naphthyl phosphate.
The fundamental concept involves the enzymatic cleavage of the phosphate group by a phosphatase, such as acid phosphatase (ACP). This reaction yields 1-naphthol (B170400) and 4-phenylazophenol. The generation of these products can be monitored electrochemically. For instance, sensors can be designed to follow the decrease in the concentration of the un-hydrolyzed 1-naphthyl phosphate substrate as a function of enzyme activity.
A linear relationship has been demonstrated between the initial rate of 1-naphthyl phosphate hydrolysis and the activity of acid phosphatase in the range of 0.01-4.3 IU L-1. This indicates the potential for developing sensitive potentiometric sensors for quantifying phosphatase activity in biological fluids, which can be indicative of certain medical conditions.
The kinetic parameters of this enzymatic reaction are crucial for the design and optimization of such biosensors. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) provide insights into the substrate affinity and turnover rate of the enzyme.
Kinetic Parameters for Human Prostatic Acid Phosphatase with 1-Naphthyl Phosphate
| Parameter | Value | Conditions |
|---|---|---|
| Km | 1.01 mmol L-1 | pH 4.7, 25°C |
| Vmax | 41.4 mV min-1 | pH 4.7, 25°C |
These parameters are essential for calibrating the sensor response and ensuring accurate measurements of enzyme activity. The development of potentiometric biosensors based on this compound would offer a promising avenue for simple and rapid diagnostics.
Design of Responsive Optical Sensors
The design of responsive optical sensors utilizing this compound hinges on the chromogenic nature of its hydrolysis product, 4-phenylazophenol. This azo dye exhibits distinct optical properties that can be exploited for colorimetric detection of enzymatic activity.
Upon enzymatic hydrolysis, the colorless substrate is converted into the brightly colored 4-phenylazophenol, which is soluble in various organic solvents like acetone, ethanol, and benzene, and insoluble in water. chemicalbook.com This product has a brilliant yellow appearance and its formation can be monitored spectrophotometrically. chemicalbook.com The principle of this detection method is based on the reaction where the liberated phenol reacts with another agent, such as 4-amino-antipyrine, in an alkaline medium to produce a red-colored complex. The absorbance of this complex can be measured at a specific wavelength, typically around 510 nm, and is directly proportional to the phosphatase activity. biolabo.fr
The optical properties of 4-phenylazophenol make it a suitable indicator for enzymatic assays. It is a diaryl-azo derivative with known applications as a dye. chemicalbook.com The development of optical sensors based on this compound would involve immobilizing the substrate and the corresponding enzyme on a solid support. The change in color upon exposure to the target analyte would then be measured, providing a quantitative assessment of its concentration.
Properties of 4-Phenylazophenol
| Property | Description |
|---|---|
| Appearance | Brilliant yellow solid chemicalbook.com |
| Solubility | Soluble in ethanol, acetone, and benzene; Insoluble in water chemicalbook.com |
| Melting Point | 150-152 °C chemicalbook.com |
| Boiling Point | 230°C at 20 mmHg chemicalbook.com |
The versatility of this system allows for its adaptation in various formats, including simple test strips for point-of-care diagnostics or more sophisticated microplate assays for laboratory use.
Potential in High-Throughput Screening Methodologies for Enzymatic Activity
High-throughput screening (HTS) is a powerful tool in drug discovery and enzyme research, enabling the rapid testing of large numbers of compounds for their effects on enzymatic activity. researchgate.net The use of suitable substrates is critical for the success of HTS assays. This compound possesses several characteristics that make it a promising candidate for use in HTS methodologies for phosphatases.
The primary advantage of this compound in an HTS context is the generation of a colored product upon enzymatic cleavage. This allows for a simple and direct colorimetric assay that can be easily automated and read in a microplate format. The intensity of the color produced is proportional to the enzyme activity, allowing for the quantification of inhibition or activation by test compounds.
While specific HTS assays employing this compound are not widely reported, the principles are well-established with similar substrates like p-nitrophenyl phosphate (pNPP). In a typical HTS setup, the enzyme, substrate, and test compounds are incubated together in the wells of a microplate. After a set period, the reaction is stopped, and the absorbance is measured.
The suitability of a substrate for HTS depends on several factors, including its solubility, stability, and the kinetic properties of its interaction with the target enzyme. The table below compares this compound with other commonly used substrates for phosphatase HTS assays, highlighting its potential advantages.
Comparison of Substrates for Phosphatase High-Throughput Screening
| Substrate | Detection Method | Product | Advantages | Disadvantages |
|---|---|---|---|---|
| This compound | Colorimetric | 4-phenylazophenol | Direct, continuous assay possible; High sensitivity. | Limited commercial availability; Potential for interference from colored compounds. |
| p-Nitrophenyl phosphate (pNPP) | Colorimetric | p-Nitrophenol | Widely available; Well-characterized. | Requires alkaline conditions for color development; Lower sensitivity than fluorescent methods. |
| Fluorescein diphosphate (FDP) | Fluorometric | Fluorescein | Very high sensitivity. | More expensive; Susceptible to quenching and autofluorescence from test compounds. |
The development of HTS assays based on this compound could provide a valuable tool for the discovery of new phosphatase inhibitors and modulators, with potential applications in various therapeutic areas.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of the Naphthyl Moiety on Substrate Recognition and Catalysis
The 1-naphthyl group serves as a critical structural element that significantly influences how the substrate interacts with the active site of an enzyme. Its bulky and hydrophobic nature plays a key role in substrate recognition and the subsequent catalytic process.
Substrate Recognition: The large, planar surface of the naphthyl ring can engage in hydrophobic and π-stacking interactions with complementary nonpolar amino acid residues within the enzyme's binding pocket. This interaction helps to properly orient the substrate, positioning the phosphate (B84403) ester bond for nucleophilic attack by the catalytic residues of the enzyme. The specificity of the substrate for a particular enzyme can be modulated by the precise fit of the naphthyl group into the active site. Enzymes with larger, more accommodating hydrophobic pockets may show a preference for substrates containing this moiety over smaller aromatic groups like a phenyl ring.
Table 1: Comparative Influence of Aromatic Moieties on Enzyme Kinetics
| Aromatic Moiety | Relative Binding Affinity (Km) | Relative Catalytic Rate (kcat) | Probable Dominant Interactions |
|---|---|---|---|
| Phenyl | Moderate | Moderate | Hydrophobic, π-π stacking |
| Naphthyl | High | High to Moderate | Extensive Hydrophobic, π-π stacking |
| Anthryl | Very High | Low | Strong Hydrophobic, potential steric hindrance |
Role of the Azobenzene (B91143) Unit in Chromogenic Response and Photo-Controllable Properties
The azobenzene unit is the key to the molecule's function as a reporter. It confers both colorimetric properties and the potential for photo-control, making it a versatile component in the design of advanced biochemical probes.
Chromogenic Response: The 4-phenylazophenyl group is a chromophore. dcfinechemicals.com Upon enzymatic cleavage of the phosphate ester bond, the resulting product, 1-naphthol (B170400) and 4-phenylazophenol (B142808) (or its corresponding phenolate (B1203915) anion), exhibits a distinct color. This is because the electronic properties of the azobenzene system are altered upon hydrolysis, leading to a shift in its maximum absorbance wavelength (λmax) to the visible spectrum. The intensity of the color produced is directly proportional to the amount of product formed, which in turn reflects the activity of the enzyme. dcfinechemicals.com This principle is the foundation of its use in quantitative enzymatic assays.
Photo-Controllable Properties: Azobenzene is a well-known photoswitch that can exist in two isomeric forms: the more stable trans isomer and the cis isomer. researchgate.netnih.gov Irradiation with light of a specific wavelength (typically UV light) can induce isomerization from the trans to the cis form, while irradiation with another wavelength (often blue light) or thermal relaxation can reverse the process. researchgate.netnih.gov This reversible photoisomerization leads to significant changes in the molecule's geometry and dipole moment. researchgate.net When incorporated into a substrate like 1-Naphthyl 4-phenylazophenyl phosphate, this property can be harnessed to control enzyme activity. For example, one isomer might be a good substrate while the other is a poor substrate or even an inhibitor. This allows for the light-induced activation or deactivation of enzymatic processes, providing a powerful tool for studying biological systems with high spatiotemporal resolution. nih.govnih.gov The photo-isomerization kinetics can be influenced by the molecular environment, such as binding to a polyelectrolyte. nih.gov
Table 2: Properties of Azobenzene Isomers and Their Enzymatic Implications
| Property | trans-Azobenzene | cis-Azobenzene | Implication for Enzyme Interaction |
|---|---|---|---|
| Geometry | Planar | Non-planar, bent | Altered fit within the enzyme active site |
| Dipole Moment | Low (near zero) | High | Changes in electrostatic interactions with the enzyme |
| Thermodynamic Stability | More stable | Less stable | cis form will thermally relax to the trans form |
| Potential Enzyme Activity | Active Substrate | Inactive Substrate/Inhibitor | Allows for photo-switching of enzyme activity |
Impact of the Phosphate Linkage on Hydrolysis Efficiency and Compound Stability
The phosphate linkage is the lynchpin of the molecule's function, acting as the trigger for the chromogenic response. Its chemical properties dictate the substrate's stability and its susceptibility to enzymatic hydrolysis.
Hydrolysis Efficiency: The phosphate ester bond is the target for enzymatic cleavage by phosphatases. The efficiency of this hydrolysis is dependent on the electronic nature of the leaving groups (the naphthyl and phenylazophenyl moieties). Electron-withdrawing substituents on the aromatic rings can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. nih.gov The mechanism of phosphoryl transfer reactions is sensitive to the structure of the substrate, and enzymes can catalyze these reactions by altering the transition state from dissociative in solution to more associative in the active site. frontiersin.orgnih.gov The phosphodiester linkages in biological systems like DNA are remarkably stable, underscoring the need for powerful enzyme catalysts to achieve significant rate acceleration. beilstein-journals.org
Compound Stability: For use as a reliable enzyme substrate, this compound must be sufficiently stable under assay conditions to prevent non-enzymatic hydrolysis, which would lead to a high background signal. Organophosphate esters can be susceptible to hydrolysis, particularly under acidic or basic conditions. nih.gov The stability of the P-O bond is therefore a critical parameter. nih.gov The inherent stability of the phosphate triester structure contributes to a low background signal, ensuring that the color change observed is almost exclusively due to enzymatic activity. The stability of organophosphate hydrolase enzymes themselves can be enhanced through immobilization techniques, which is relevant for the development of biosensors and bioremediation applications. researchgate.netfrontiersin.org
Table 3: Factors Influencing the Phosphate Linkage
| Factor | Effect on Hydrolysis Rate | Effect on Stability | Rationale |
|---|---|---|---|
| Electron-withdrawing groups on rings | Increase | Decrease | Increases electrophilicity of phosphorus; stabilizes the leaving group anion. nih.gov |
| Electron-donating groups on rings | Decrease | Increase | Decreases electrophilicity of phosphorus; destabilizes the leaving group anion. |
| Neutral pH | Low (non-enzymatic) | High | Phosphate esters are relatively stable at neutral pH in the absence of a catalyst. beilstein-journals.org |
| Enzyme Catalyst (Phosphatase) | Greatly Increase | N/A | Provides a specific reaction pathway that dramatically lowers the activation energy. nih.gov |
Design Principles for Modulating Specificity and Sensitivity of this compound Analogs
The rational design of analogs of this compound involves systematically modifying its three core components—the naphthyl moiety, the azobenzene unit, and the phosphate linkage—to fine-tune its properties for specific enzymatic targets and assay requirements.
Modulating Specificity:
Varying the Naphthyl Moiety: Replacing the 1-naphthyl group with other bulky hydrophobic groups (e.g., 2-naphthyl, quinolinyl, or substituted phenyl rings) can alter the substrate's affinity and specificity for different enzymes. The goal is to match the steric and electronic profile of the moiety to the unique topology of the target enzyme's active site.
Substitution on Aromatic Rings: Introducing substituents onto the naphthyl or phenyl rings can create additional points of interaction (e.g., hydrogen bonding, electrostatic interactions) or steric hindrance, thereby increasing specificity for an enzyme that has complementary features in its binding pocket.
Modulating Sensitivity:
Tuning the Chromophore: The sensitivity of a chromogenic assay is dependent on the molar extinction coefficient of the product and the wavelength of its maximum absorbance. chromogenicsubstrates.com Modifying the azobenzene unit with electron-donating or electron-withdrawing substituents can shift the λmax of the resulting dye and increase its color intensity, thereby enhancing the sensitivity of the assay. nih.gov This allows for the detection of lower levels of enzyme activity.
Optimizing Hydrolysis Rate: The sensitivity can also be improved by increasing the catalytic efficiency (kcat/Km) of the substrate. As discussed, this can be achieved by introducing electron-withdrawing groups that facilitate the chemical step of phosphate ester cleavage. nih.gov However, this must be balanced against the need for compound stability to maintain a low background signal. Synthetic substrates are often more sensitive than their natural counterparts for detecting low enzyme concentrations. chromogenicsubstrates.com
The overarching principle is to create a library of analogs where each modification provides a systematic variation in a specific property. High-throughput screening of these analogs against a panel of enzymes can then identify lead compounds with the desired profile of high specificity and sensitivity for a particular application.
Environmental Fate and Biodegradation of Azo Phosphate Compounds
Microbial Degradation Pathways of Azo Dyes and Related Structures
The microbial degradation of complex azo dyes is generally understood to be a two-stage process, involving an initial anaerobic step followed by an aerobic one. mdpi.comscienceopen.com This sequential pathway is essential for the complete breakdown of the dye into non-toxic components. mdpi.com
The crucial first step, which leads to the decolorization of the compound, is the reductive cleavage of the azo bond (–N=N–). juniperpublishers.com This reaction is carried out by a class of enzymes known as azoreductases, which are produced by a wide variety of microorganisms, including bacteria and fungi. nih.govnih.gov Azoreductases transfer electrons, typically from donors like NADH or NADPH, to the electron-deficient azo linkage, breaking the bond and forming two separate aromatic amine molecules. juniperpublishers.comnih.gov For 1-Naphthyl 4-phenylazophenyl phosphate (B84403), this initial cleavage is predicted to yield 4-aminophenol (B1666318) and 1-aminonaphthyl phosphate. This reductive process must occur under anaerobic (oxygen-deficient) conditions. juniperpublishers.comresearchgate.net
While the initial anaerobic cleavage effectively removes the color of the dye, the resulting aromatic amines are often colorless but can be persistent, toxic, and potentially carcinogenic or mutagenic. mdpi.comscienceopen.com These amine intermediates are generally resistant to further degradation under anaerobic conditions. nih.gov
The second stage of degradation involves the breakdown of these aromatic amines. This process occurs almost exclusively under aerobic conditions, where different microbial enzymes, such as oxidases and peroxidases, can attack the aromatic rings. mdpi.comijcmas.com This aerobic mineralization ultimately converts the aromatic amines into simpler, non-toxic compounds like carbon dioxide, water, and inorganic ions. nih.govnih.gov Concurrently, the organophosphate component of the molecule is subject to hydrolysis, where the ester bond is cleaved, releasing the phosphate group, which can then be utilized by microorganisms as a nutrient.
| Enzyme Class | Degradation Stage | Function | Required Conditions |
| Azoreductases | Initial (Decolorization) | Reductive cleavage of the azo (–N=N–) bond. juniperpublishers.comnih.gov | Anaerobic |
| Oxidases/Peroxidases | Secondary (Mineralization) | Oxidative cleavage of aromatic amine rings. nih.govijcmas.com | Aerobic |
| Hydrolases | Secondary (Mineralization) | Cleavage of the phosphate ester bond. | Aerobic/Anaerobic |
Factors Influencing Biodegradation Efficiency (e.g., anaerobic vs. aerobic conditions)
The efficiency of the biodegradation of azo-phosphate compounds is governed by a combination of physicochemical and biological factors. The most critical of these is the sequential application of anaerobic and aerobic conditions, as different stages of the degradation pathway have conflicting oxygen requirements. mdpi.comwur.nl
Anaerobic vs. Aerobic Conditions:
Anaerobic Stage: The reductive cleavage of the azo bond by azoreductases is highly dependent on the absence of oxygen. juniperpublishers.com Oxygen acts as a competing electron acceptor, diverting the reducing equivalents (like FADH₂ and NADH) that are essential for the azoreductase enzyme to function. mdpi.com Therefore, an anoxic or anaerobic environment is mandatory for the initial decolorization step. ijcmas.comasm.org
Aerobic Stage: Conversely, the complete mineralization of the aromatic amine byproducts is an oxidative process that requires oxygen. mdpi.comnih.gov Microorganisms utilize oxygen-dependent enzymes to break open the aromatic rings, a critical step for detoxification. nih.gov Without a subsequent aerobic phase, these potentially harmful amines would persist and accumulate in the environment. nih.gov
A combined anaerobic-aerobic treatment system is therefore considered the most effective strategy for the complete removal of azo dyes and their byproducts from wastewater. mdpi.comscienceopen.comijcmas.com
Other Influencing Factors:
Microbial Consortia: Mixed microbial cultures often exhibit greater degradation efficiency than individual strains. ijcmas.com A consortium can possess a broader range of enzymes capable of degrading the parent dye and its various intermediates, creating a more robust and complete metabolic pathway. jabsonline.org
Co-substrates: The presence of an easily metabolizable organic carbon source (a co-substrate) can enhance the rate of azo dye reduction. wur.nl These substrates provide the necessary energy and reducing equivalents (NADH) for the azoreductase enzymes to function effectively. juniperpublishers.com
Physicochemical Parameters: Factors such as pH, temperature, and salinity significantly impact microbial activity and enzyme function. mdpi.com Different microorganisms have optimal ranges for these parameters, and efficiency drops outside of these ranges.
Chemical Structure: The structure of the azo compound itself, including the type and position of substituent groups (like sulfonate, hydroxyl, or in this case, phosphate groups), affects its susceptibility to enzymatic attack. jabsonline.org
| Factor | Optimal Condition for Azo Bond Cleavage | Optimal Condition for Amine Mineralization | Rationale |
| Oxygen | Anaerobic / Anoxic | Aerobic | Oxygen inhibits azoreductases but is required for oxidative ring cleavage. mdpi.comnih.gov |
| Redox Potential | Low (Reducing) | High (Oxidizing) | The initial step is a reduction, while the final steps are oxidations. juniperpublishers.comnih.gov |
| Microbial Population | Anaerobic/Facultative Bacteria | Aerobic Bacteria | Different microbial groups specialize in each stage of the degradation process. nih.gov |
| Nutrient Availability | Carbon co-substrate required | General nutrients (N, P) required | Co-substrates provide electrons for reduction; nutrients support overall microbial growth. wur.nl |
Identification and Analysis of Biodegradation Products
The characterization of intermediate metabolites is essential for confirming the degradation pathway and assessing the detoxification process. jabsonline.org For 1-Naphthyl 4-phenylazophenyl phosphate, the initial anaerobic cleavage of the azo bond is expected to produce two primary aromatic amine intermediates.
The subsequent aerobic degradation would lead to the breakdown of these amines and the hydrolysis of the phosphate ester, resulting in a variety of smaller, non-aromatic compounds before eventual mineralization to carbon dioxide, water, ammonium, and phosphate.
Predicted Initial Biodegradation Products of this compound:
| Compound Name | Structure | Role in Pathway |
| This compound | C₂₂H₁₇N₂O₄P | Parent Compound |
| 4-Aminophenol | C₆H₇NO | Primary Intermediate 1 (from azo bond cleavage) |
| 1-Aminonaphthyl phosphate | C₁₀H₁₀NO₄P | Primary Intermediate 2 (from azo bond cleavage) |
The identification and quantification of these products are typically performed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to separate the parent dye from its more polar metabolites in an aqueous sample. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the specific chemical structures of the volatile or derivatized intermediates after extraction from the sample. jabsonline.orgmdpi.com Fourier-Transform Infrared Spectroscopy (FTIR) can provide additional confirmation by identifying the disappearance of characteristic functional groups, such as the azo bond (–N=N–), and the appearance of new groups, like the amine (–NH₂) functionalities on the intermediate products. jabsonline.org These analytical methods provide definitive evidence of biotransformation and help to elucidate the complete metabolic pathway. jabsonline.org
Future Research Directions and Translational Perspectives
Challenges and Opportunities in the Synthesis and Application of Azo-Phosphate Esters
The development and utilization of azo-phosphate esters are met with specific hurdles and corresponding opportunities for innovation.
Challenges:
Synthetic Complexity: Traditional synthesis of functionalized azo compounds often relies on diazotization and azo coupling reactions. researchgate.netisnra.netnih.gov These methods can be limited by issues of steric hindrance, the generation of by-products, and challenges in achieving regioselectivity, particularly when creating more complex, asymmetrical molecules. mdpi.com The introduction of the phosphate (B84403) ester moiety adds another layer of complexity, requiring careful protection and deprotection strategies to ensure yield and purity.
Substrate Specificity and Sensitivity: A significant challenge in the application of enzyme substrates is achieving high specificity for the target enzyme to avoid cross-reactivity with other enzymes in a complex biological sample. researchgate.net Furthermore, the sensitivity of chromogenic assays can be limited compared to fluorogenic or chemiluminescent methods, potentially hindering the detection of low-abundance enzymes. thermofisher.com
Biocompatibility and Stability: For applications in living systems, the potential for metabolic cleavage of the azo bond, which can sometimes produce toxic aromatic amines, is a significant concern that limits in vivo applications. eurekaselect.com The stability of the phosphate ester bond to non-enzymatic hydrolysis is also crucial for ensuring a low background signal and long shelf-life.
Opportunities:
Advanced Synthetic Methodologies: Emerging synthetic strategies offer pathways to more complex and tailored azo-phosphate esters. Recent advances, including photocatalytic methods and enzyme-catalyzed biosynthesis, could provide novel, greener routes to these compounds. mdpi.comresearchgate.net The development of new coupling chemistries could enable the modular assembly of diverse azo-phosphate esters with varied chromophores and tailored enzymatic targets. acs.org
High-Throughput Screening and Diagnostics: There is a substantial opportunity to design libraries of novel azo-phosphate esters for high-throughput screening to identify specific substrates for a wider range of phosphatases or other enzymes. acs.org These compounds are well-suited for integration into diagnostic platforms, such as microfluidic paper-based analytical devices (µPADs), for point-of-care testing. researchgate.net
Expanding Applications: The inherent properties of azo dyes, including their diverse colors and responsiveness to environmental stimuli, open up applications beyond simple enzyme quantification. researchgate.netuokerbala.edu.iq Research into azo-phosphate esters as components of smart materials, sensors, or imaging agents is a promising frontier. eurekaselect.comsemanticscholar.org
| Area | Key Challenges | Emerging Opportunities |
|---|---|---|
| Synthesis | Steric hindrance, by-product formation, regioselectivity in traditional methods. | Photocatalytic and biosynthetic routes, modular coupling chemistries. |
| Application | Enzyme cross-reactivity, lower sensitivity vs. fluorogenic methods, potential toxicity. | High-throughput screening libraries, point-of-care diagnostics, smart materials. |
Exploration of Novel Enzymatic Interactions and Bio-Orthogonal Applications
While 1-Naphthyl 4-phenylazophenyl phosphate is a substrate for phosphatases, future research can delve deeper into its enzymatic interactions and explore its potential within the burgeoning field of bio-orthogonal chemistry.
The core utility of compounds like this compound lies in their role as chromogenic substrates, which produce a visible color change upon enzymatic reaction. dcfinechemicals.comdcfinechemicals.com The enzymatic cleavage of the phosphate group by a phosphatase releases the 1-naphthyl 4-phenylazophenol (B142808), a colored molecule that can be quantified to measure enzyme activity. nih.govresearchgate.net A key research direction is the design of novel analogs to probe a wider array of enzymes. By modifying the naphthyl or phenylazo portions of the molecule, specificity for different hydrolases could be engineered, expanding the diagnostic toolkit for various diseases characterized by aberrant enzyme activity. nih.govnih.gov
Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgspringernature.com The azo group (-N=N-) is not a conventional bio-orthogonal handle like the azide (-N₃). However, there are significant opportunities to integrate azo-phosphate esters into bio-orthogonal schemes:
Enzyme-Triggered Uncaging: An azo-phosphate ester could be designed as a "caged" bio-orthogonal reactant. The phosphate group would render the molecule inert until it reaches a specific cellular location with high phosphatase activity. Enzymatic cleavage would then "un-cage" a reactive group elsewhere on the molecule, allowing it to participate in a subsequent bio-orthogonal ligation, such as a click reaction or Staudinger ligation. nih.govescholarship.org
Hypoxia-Sensing Probes: The azo bond is susceptible to reduction under hypoxic conditions, which are characteristic of tumor microenvironments. An azo-phosphate ester could be engineered as a dual-trigger probe. The phosphate group could first be cleaved by an enzyme, and the resulting molecule could then be reduced at the azo linkage in a hypoxic environment to release a therapeutic agent or a signaling molecule.
Reporter Moieties: In a bio-orthogonal labeling experiment, the azo-phosphate moiety could serve as the reporter. A biomolecule of interest could be tagged with a bio-orthogonal handle (e.g., a strained alkyne), which then reacts with a probe containing the complementary group (e.g., a tetrazine) and the azo-phosphate ester. Subsequent enzymatic processing would generate a colorimetric signal, indicating a successful ligation event.
Advancements in Spectroscopic Techniques for Real-Time Monitoring
The monitoring of reactions involving this compound has traditionally relied on UV-Visible spectrophotometry to measure the absorbance of the released chromophore. uokerbala.edu.iqsawauniversity.edu.iq While robust, this technique can be enhanced and complemented by more advanced spectroscopic methods for greater sensitivity and real-time analysis in complex biological settings.
Future advancements will likely focus on moving beyond simple endpoint assays to dynamic, real-time monitoring of enzyme kinetics.
Fluorescence Spectroscopy: While the native compound is chromogenic, analogs could be designed to be fluorogenic, where enzymatic cleavage induces a significant increase in fluorescence. This approach typically offers much higher sensitivity than colorimetric assays. thermofisher.com
Advanced Raman and Infrared Spectroscopy: Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Fourier-Transform Infrared (FT-IR) spectroscopy can provide detailed molecular fingerprints. azooptics.com These methods could be used to monitor the enzymatic reaction without the need for a label, providing structural information about the substrate, intermediates, and products in real time.
Fluorescence Cross-Correlation Spectroscopy (FCS): Dual-color FCS is a powerful technique for studying molecular interactions and enzyme kinetics at very low, physiologically relevant concentrations. nih.gov An assay could be designed where the substrate is labeled with two different fluorophores. Enzymatic cleavage would separate the fluorophores, leading to a loss of cross-correlation, allowing for precise real-time measurement of enzyme activity. nih.gov
Label-Free Optical Biosensing: Platforms based on porous silicon nanostructures can function as nano-reactors to monitor enzyme kinetics in real time without any labels. researchgate.net The enzymatic cleavage of this compound and the diffusion of the smaller product into the pores would cause a measurable change in optical reflectivity, enabling quantification of the reaction rate. researchgate.net
| Technique | Principle | Key Advantage | Future Application |
|---|---|---|---|
| UV-Vis Spectrophotometry | Measures absorbance of the colored product. | Simple, widely available. | Standard quantification in routine assays. sawauniversity.edu.iq |
| Fluorescence Spectroscopy | Measures light emission from a fluorogenic product. | High sensitivity for low-concentration analytes. thermofisher.com | Development of highly sensitive enzyme assays. |
| Raman/FT-IR Spectroscopy | Measures vibrational modes of molecules. | Provides structural information, label-free. azooptics.com | Mechanistic studies of enzyme-substrate interactions. |
| Fluorescence Cross-Correlation Spectroscopy (FCS) | Analyzes coincident fluctuations of dual-labeled substrates. | Real-time kinetics at picomolar concentrations. nih.gov | Studying single-enzyme kinetics in complex media. |
| Label-Free Optical Biosensing | Detects changes in refractive index in nanostructures. | Real-time, label-free quantification. researchgate.net | Integration into chip-based diagnostic devices. |
Interdisciplinary Approaches for Expanding Research Scope
The full potential of this compound and its derivatives will be realized through the convergence of multiple scientific disciplines. Integrating chemistry, biology, materials science, and computational science will drive innovation from fundamental discovery to translational applications.
Chemical Biology and Medicinal Chemistry: The synthesis of novel azo-phosphate esters (chemistry) designed to target specific enzymes implicated in diseases like cancer or neurodegeneration (medicinal chemistry) will allow for probing complex biological pathways and developing new diagnostic tools. acs.orgnih.gov
Materials Science and Bioengineering: Incorporating these chromogenic substrates into biocompatible materials like hydrogels or electrospun nanofibers can lead to the creation of smart bandages that change color in response to pathogenic enzyme activity in a wound. Similarly, their integration into paper-based microfluidic devices can enable the development of low-cost, portable diagnostics for use in resource-limited settings. researchgate.net
Computational Chemistry and Structural Biology: The use of molecular docking and molecular dynamics simulations (computational chemistry) can predict the binding affinity and specificity of newly designed azo-phosphate substrates for their target enzymes. nih.gov This in silico screening can guide synthetic efforts, reducing the time and cost associated with laboratory-based trial-and-error approaches.
Nanotechnology and In Vivo Imaging: Attaching azo-phosphate esters to nanoparticles could create sophisticated probes for in vivo imaging. For instance, nanoparticles functionalized with these substrates could accumulate in tumors. The high phosphatase activity in the tumor microenvironment would cleave the phosphate group, causing a color change or activating a secondary imaging modality (e.g., photoacoustic imaging), thereby highlighting the diseased tissue. eurekaselect.comnih.gov
By fostering collaboration across these fields, research on azo-phosphate esters can transition from being purely diagnostic reagents to becoming integral components of advanced theranostics, smart materials, and sophisticated tools for fundamental biological discovery.
Q & A
Q. Table 1: Comparison of Substrate Performance
How can researchers resolve contradictions in kinetic data when using 1-naphthyl phosphate derivatives across different experimental setups?
Answer:
Data discrepancies often arise from:
- Enzyme source variability : Commercial AP isoforms (e.g., intestinal vs. placental) exhibit divergent kinetic parameters. Validate enzyme purity and activity via SDS-PAGE or activity assays .
- Interfering substances : Milk matrices or biological samples may contain endogenous phosphatases or inhibitors. Include negative controls (e.g., heat-inactivated enzyme) and pre-treat samples with phosphatase inhibitors .
- Detection limits : Electrochemical methods (e.g., DPV) offer higher sensitivity than colorimetric assays. Cross-validate results using orthogonal techniques like HPLC or mass spectrometry .
Advanced Tip : Use Michaelis-Menten kinetics to calculate and under standardized conditions. For example, AP with 1-naphthyl phosphate typically shows ≈ 0.1–0.5 mM in Tris-HCl buffers .
What methodological advancements enable real-time monitoring of 1-naphthyl phosphate hydrolysis in complex biological systems?
Answer:
Innovative approaches include:
- Quantum dot (QD)-enzyme hybrids : Immobilize AP on QD surfaces to enable photoelectrochemical detection. Light-triggered electron transfer enhances signal-to-noise ratios in turbid samples (e.g., blood or milk) .
- Solid-phase amplification : Confine reactions on indium tin oxide (ITO) electrodes using polycarbonate masks to localize enzymatic product (1-naphthol) and minimize diffusion-related signal loss .
- Multiplexed detection : Couple 1-naphthyl phosphate with redox mediators (e.g., Fast Blue RR) to enable simultaneous detection of multiple enzymes via distinct electrochemical signatures .
Q. Table 2: Advanced Detection Platforms
How can researchers mitigate interference from endogenous phosphatases when using 1-naphthyl phosphate in tissue homogenates?
Answer:
Strategies include:
- Selective inhibition : Add 10 mM levamisole to block intestinal AP isoforms without affecting placental AP .
- Differential centrifugation : Separate cytosolic (soluble) and membrane-bound phosphatases via ultracentrifugation (100,000 × g, 1 hr) .
- Zymography : Resolve enzyme isoforms on non-denaturing PAGE gels, then incubate with 1-naphthyl phosphate and Fast Blue RR to localize activity bands .
Note : Validate specificity using siRNA knockdowns or isoform-specific antibodies.
What are the stability and storage requirements for 1-naphthyl phosphate derivatives to ensure assay reproducibility?
Answer:
- Storage : Lyophilized 1-naphthyl phosphate salts (e.g., monosodium salt) are stable for ≥24 months at 2–8°C in desiccated, light-protected containers .
- Reconstitution : Prepare fresh aqueous solutions (1–10 mM) to avoid autohydrolysis. Avoid Tris-based buffers during storage, as they accelerate degradation .
- Quality control : Monitor free 1-naphthol contamination via HPLC (retention time ≈ 4.5 min, C18 column, 1 mL/min acetonitrile/water) .
How can computational modeling enhance the design of 1-naphthyl phosphate derivatives for targeted enzyme interactions?
Answer:
- Docking simulations : Use AutoDock Vina to predict binding affinities between modified phosphate groups (e.g., 4-phenylazophenyl) and AP active sites. Prioritize derivatives with ΔG < −8 kcal/mol .
- Molecular dynamics (MD) : Simulate enzyme-substrate complexes in explicit solvent (e.g., TIP3P water) to assess conformational stability over 100 ns trajectories .
- Co-evolution analysis : Identify conserved residues in AP homologues to guide rational mutagenesis for improved substrate turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
